molecular formula C25H33N5O3S B15192153 4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- CAS No. 179556-43-5

4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-

Cat. No.: B15192153
CAS No.: 179556-43-5
M. Wt: 483.6 g/mol
InChI Key: JKPIHCSBJFLPKX-UHFFFAOYSA-N
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Description

4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridinyl and indolyl groups through various coupling reactions. Common reagents used in these steps include alkyl halides, amines, and organometallic catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • 4-Piperidinamine, N-methyl-N-(2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
  • 4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-3-yl)carbonyl)-

Uniqueness

The uniqueness of 4-Piperidinamine, N-methyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- lies in its specific structural features, such as the combination of the piperidine, pyridinyl, and indolyl groups. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

179556-43-5

Molecular Formula

C25H33N5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[2-[4-[methyl-[3-(2-methylpropyl)pyridin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C25H33N5O3S/c1-17(2)14-18-6-5-11-26-24(18)29(3)21-9-12-30(13-10-21)25(31)23-16-19-15-20(28-34(4,32)33)7-8-22(19)27-23/h5-8,11,15-17,21,27-28H,9-10,12-14H2,1-4H3

InChI Key

JKPIHCSBJFLPKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC=C1)N(C)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C

Origin of Product

United States

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